molecular formula C11H20BrN B1267746 11-Bromoundecanenitrile CAS No. 6948-45-4

11-Bromoundecanenitrile

Cat. No.: B1267746
CAS No.: 6948-45-4
M. Wt: 246.19 g/mol
InChI Key: LPCZYFKPSJYXDA-UHFFFAOYSA-N
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Description

11-Bromoundecanenitrile is an organic compound with the molecular formula C₁₁H₂₀BrN. It is a brominated nitrile, characterized by the presence of a bromine atom attached to an undecane chain, which terminates in a nitrile group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromoundecanenitrile can be synthesized through several methods. One common approach involves the bromination of undecanenitrile. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the undecane chain.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure the selective bromination of undecanenitrile.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted nitriles or amines.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

11-Bromoundecanenitrile is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the study of biochemical pathways and as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals, surfactants, and as a precursor for other brominated compounds.

Mechanism of Action

The mechanism of action of 11-Bromoundecanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The nitrile group can undergo various transformations, including reduction and oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

    12-Bromododecanenitrile: Similar structure with an additional carbon in the chain.

    10-Bromodecanenitrile: Shorter chain length with similar reactivity.

    11-Bromo-1-undecanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: 11-Bromoundecanenitrile is unique due to its specific chain length and the presence of both a bromine atom and a nitrile group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

11-bromoundecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCZYFKPSJYXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288412
Record name 11-Bromoundecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-45-4
Record name NSC55773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Bromoundecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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